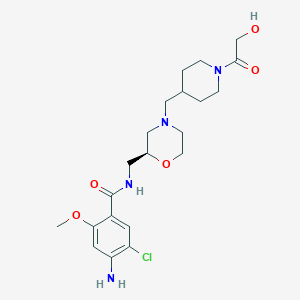

![molecular formula C22H20Cl2N4O4 B609125 [4-[Bis(4-clorofenil)metil]piperazin-1-il]-(5-metil-4-nitro-1,2-oxazol-3-il)metanona CAS No. 1360705-96-9](/img/structure/B609125.png)

[4-[Bis(4-clorofenil)metil]piperazin-1-il]-(5-metil-4-nitro-1,2-oxazol-3-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ML-210 is an inhibitor of glutathione peroxidase 4 (GPX4). It reduces viability of mesenchymal-state KP4 cells, an effect that can be blocked by the arachidonic acid lipoxygenase inhibitors PD 146176 and zileuton. It is also selectively lethal to mutant RAS oncogene-expressing cells (IC50s = 71 and 272 nM in HRASG12V-expressing and wild-type RAS-expressing BJeH cells, respectively).

ML-210, also known as CID 49766530, is a potent and selective RAS inhibitor. ML-210 displayed nanomolar potency in the primary screening cell line while maintaining selectivity similar to previously identified probes. The probe is in a novel structural class in the field of RAS synthetically lethal compounds and will, therefore, be highly useful in identifying pathways that can potentially be used for selectively inhibiting cancer cells.

Aplicaciones Científicas De Investigación

Letalidad Sintética Selectiva

Este compuesto, también conocido como ML210, es selectivamente letal sintético para las células que expresan HRAS {svg_1}. Se ha encontrado que es más letal para las células BJeLR (que expresan HRASg12v) en comparación con las células BJeH-LT (que no expresan HRAS) {svg_2}.

Inhibición de la Glutatión Peroxidasa 4 (GPX4)

ML210 es un inhibidor covalente selectivo de GPX4 {svg_3}. GPX4 es una selenoenzima importante que protege a las células de la ferroptosis causada por la formación de radicales libres a partir de peróxidos de lípidos catalizados por hierro {svg_4}.

Inducción de Ferroptosis

ML210 puede inducir ferroptosis, una forma de muerte celular no apoptótica, en las células cancerosas {svg_5}. Esto es particularmente relevante para las líneas celulares de cáncer resistentes al tratamiento que exhiben un alto estado mesenquimal {svg_6}.

Estudio de la Expresión de Prominin2

ML210 se ha utilizado para examinar si la inhibición farmacológica de GPX4 altera la expresión de prominin2 e impacta la ferroptosis en células MCF10A y Hs578t adherentes {svg_7}.

Muerte Celular No Apoptótica en Células Tumorales

ML210 induce la muerte celular no apoptótica en las células tumorales que expresan el oncogén RAS {svg_8}.

Investigación sobre Cánceres Resistentes al Tratamiento

El tratamiento de varias líneas celulares de cáncer resistentes al tratamiento que exhiben un alto estado mesenquimal con ML210 resultó en la inducción selectiva de ferroptosis {svg_9}.

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as ML210, is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides .

Mode of Action

ML210 acts as a covalent inhibitor of GPX4 . It selectively induces synthetic lethality in cells expressing the HR

Análisis Bioquímico

Biochemical Properties

The compound [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone interacts with the enzyme GPX4 . GPX4 is a key player in the prevention of oxidative stress in cells, and the inhibition of this enzyme by ML210 can lead to the induction of ferroptosis, a form of regulated cell death .

Cellular Effects

In cellular processes, [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone has been observed to induce non-apoptotic cell death in tumor cells expressing the RAS oncogene . It has also been used to examine whether pharmacological inhibition of GPX4 altered prominin2 expression and impacted ferroptosis in adherent MCF10A and Hs578t cells .

Molecular Mechanism

At the molecular level, [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone acts as a prodrug that requires cellular activation to bind GPX4 . It inhibits GPX4, leading to an increase in lipid peroxides and the induction of ferroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone have been observed over time. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO may be stored at -20°C for up to 3 months .

Metabolic Pathways

Given its role as a GPX4 inhibitor, it may influence pathways related to oxidative stress and lipid peroxidation .

Propiedades

IUPAC Name |

[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBHJPDPEVVDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360705-96-9 |

Source

|

| Record name | 1360705-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

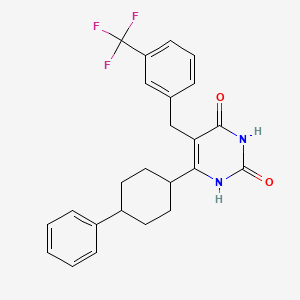

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)